4-(3,4-Dibromophenyl)piperidine
Description
Overview of Piperidine (B6355638) Derivatives as Core Scaffolds in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in the field of medicinal chemistry. nih.govresearchgate.net Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, where it serves as a cornerstone for compounds across more than twenty pharmaceutical classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netpainphysicianjournal.comnih.gov The success of the piperidine scaffold can be attributed to several key features. Its saturated, three-dimensional structure allows for precise spatial orientation of substituent groups, which is critical for optimizing interactions with biological targets such as enzymes and receptors. wikipedia.orgscbt.com
The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming essential hydrogen bonds or acting as a basic center that can be protonated at physiological pH. scbt.com This characteristic can significantly influence a compound's solubility, membrane permeability, and binding affinity. mdpi.com Furthermore, the piperidine ring is a versatile synthetic building block, with well-established chemical methods for its formation and functionalization, allowing chemists to create large libraries of diverse derivatives for drug screening. nih.govnih.gov The ability to modify the piperidine core at various positions enables the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties, such as enhancing metabolic stability and improving receptor selectivity. wikipedia.orgacs.org
Significance of Halogenated Phenyl Moieties in Chemical Biology
The incorporation of halogen atoms, such as bromine, onto a phenyl ring is a widely employed and impactful strategy in modern drug design. mdpi.com Halogenation can profoundly alter a molecule's physicochemical and biological properties. One of the primary roles of halogens is to modulate lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of bromine atoms, for instance, generally increases a compound's lipophilicity.
Beyond steric bulk, halogens, particularly chlorine, bromine, and iodine, can participate in a specific and highly directional non-covalent interaction known as a halogen bond. This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein's backbone or side chain. Halogen bonds are increasingly recognized as a valuable tool for enhancing ligand-target binding affinity and specificity. The strength of this bond increases with the size and polarizability of the halogen, making bromine and iodine potent halogen bond donors. Furthermore, the strategic placement of halogens can block sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate.
Historical Context of Piperidine-Based Compounds in Drug Discovery Research
The history of piperidine-based compounds in medicine is rich and dates back to the discovery of natural alkaloids. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. Early in pharmacology, researchers identified the piperidine motif in potent, naturally occurring substances like morphine (an opioid analgesic) and atropine (B194438) (an anticholinergic), both of which contain a fused piperidine ring structure and have had a profound impact on medicine. researchgate.net
The synthetic exploration of piperidine derivatives began in earnest in the 20th century, leading to the development of numerous blockbuster drugs. A key example is the phenylpiperidine class of opioids, which originated with the synthesis of meperidine and later led to the development of highly potent analgesics like fentanyl. nih.gov The versatility of the piperidine scaffold was further demonstrated with the creation of drugs such as the antipsychotic haloperidol, the SSRI antidepressant paroxetine, and the antihistamine loratadine. nih.govscbt.com The enduring presence of piperidine-containing molecules in the pharmacopeia highlights the scaffold's historical and ongoing importance as a "privileged structure" in the rational design and development of new therapeutic agents. nih.gov
Detailed Research Findings on 4-(3,4-Dibromophenyl)piperidine
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13Br2N |
|---|---|
Molecular Weight |
319.04 g/mol |
IUPAC Name |
4-(3,4-dibromophenyl)piperidine |
InChI |
InChI=1S/C11H13Br2N/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
XROMCXGCYFJMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 3,4 Dibromophenyl Piperidine
Established Synthetic Routes for 4-(3,4-Dibromophenyl)piperidine and Related Analogues
The construction of the 4-arylpiperidine scaffold is a well-documented area in organic synthesis, driven by the prevalence of this motif in pharmaceuticals. nih.gov Several established methods can be adapted for the synthesis of this compound.
Nucleophilic Substitution Reactions in Piperidine (B6355638) Ring Formation
One common approach to piperidine ring formation involves intramolecular or intermolecular nucleophilic substitution reactions. A plausible route to this compound could involve the cyclization of a linear precursor containing both an amine and a suitable leaving group. For instance, a derivative of a 1,5-dihalopentane could react with an appropriate amine to form the piperidine ring.
A related strategy involves the reaction of a primary amine with a bifunctional electrophile, such as an acrylate, followed by an intramolecular Claisen condensation and decarboxylation to yield a 4-piperidone (B1582916). This piperidone can then be further functionalized. A patent for the synthesis of (S)-3-(4-bromophenyl)piperidine, an intermediate for the drug Niraparib, describes a nucleophilic reaction between ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide, followed by cyclization. patsnap.com A similar strategy could be envisioned for the 3,4-dibromo analogue.
Carbon-Carbon Bond Forming Coupling Reactions
Modern cross-coupling reactions are powerful tools for the formation of the carbon-carbon bond between the piperidine and the dibromophenyl rings.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a versatile method for creating C-C bonds. rsc.org For the synthesis of this compound, two main strategies can be employed:
Coupling of a piperidine-derived boronic acid or ester with 1,2-dibromo-4-iodobenzene.
Coupling of 3,4-dibromophenylboronic acid with a suitable 4-halopiperidine derivative (e.g., N-Boc-4-iodopiperidine).
The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. rsc.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. A general procedure for the synthesis of 4-arylpiperidines via the Negishi coupling of a 4-piperidylzinc iodide with various aryl halides has been reported, requiring cocatalysis with both a palladium complex and a copper(I) species. nih.gov This method could be directly applied to the synthesis of this compound using an appropriate dibrominated aryl halide.
Grignard Reactions: The addition of a Grignard reagent to a carbonyl compound is a classic C-C bond-forming reaction. To synthesize this compound, a 3,4-dibromophenylmagnesium halide Grignard reagent can be reacted with a protected 4-piperidone derivative. The resulting tertiary alcohol can then be dehydrated and subsequently reduced to afford the target compound. The preparation of the Grignard reagent from p-dibromobenzene has been described in the literature, suggesting the feasibility of preparing the 3,4-dibromo analogue. aroonchande.com A robust and scalable approach for constructing substituted naphthyridinones via the addition of Grignard reagents to a nicotinonitrile derivative has also been developed, highlighting the utility of Grignard reagents in complex heterocyclic synthesis. nih.gov
Table 1: Comparison of Carbon-Carbon Bond Forming Reactions for 4-Arylpiperidine Synthesis
| Reaction | Typical Catalyst/Reagent | Key Precursors | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Arylboronic acid, Aryl halide | Mild conditions, High functional group tolerance | Boronic acids can be unstable |
| Negishi Coupling | Pd or Ni catalyst, Cu(I) cocatalyst | Organozinc reagent, Aryl halide | High reactivity | Organozinc reagents are moisture sensitive |
| Grignard Reaction | N/A | Grignard reagent (R-MgX), Carbonyl compound | Readily available starting materials | Sensitive to protic functional groups |
Multi-Step Organic Synthesis Approaches
A practical and often scalable approach to this compound involves a multi-step sequence. A plausible route could start from 3,4-dibromobenzaldehyde.
Hantzsch Dihydropyridine (B1217469) Synthesis: A one-pot multicomponent Hantzsch reaction of 3,4-dibromobenzaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) would yield a 4-(3,4-dibromophenyl)-1,4-dihydropyridine derivative. mdpi.comchemrxiv.org
Oxidation (Aromatization): The resulting dihydropyridine can be oxidized to the corresponding 4-(3,4-dibromophenyl)pyridine using a variety of oxidizing agents.
Catalytic Hydrogenation: The final step would be the catalytic hydrogenation of the 4-(3,4-dibromophenyl)pyridine to the target piperidine. This reduction is typically carried out using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. researchgate.netchemicalbook.com The hydrogenation of substituted pyridines to piperidines is a well-established transformation. researchgate.net
A patent for the synthesis of 1-(4-bromophenyl)piperidine (B1277246) describes a two-step process where bromobenzene (B47551) and piperidine react to form N-phenylpiperidine, which is then brominated. google.com A similar approach for the target molecule would involve the synthesis of 4-phenylpiperidine (B165713) followed by a regioselective dibromination, although controlling the regioselectivity could be challenging.
Chemo-Enzymatic Dearomatization of Pyridines for Piperidine Synthesis
A more recent and innovative approach to substituted piperidines involves the chemo-enzymatic dearomatization of pyridines. While not yet specifically reported for this compound, this method offers a highly stereoselective route to chiral piperidines. The process typically involves the enzymatic reduction of an activated pyridine (B92270) derivative. Although a direct asymmetric dearomatization of pyridines by a single biocatalyst is still under development, multi-enzyme cascade reactions have shown great promise. This approach is particularly valuable for the synthesis of enantiomerically enriched piperidines, which are important in pharmaceutical development.
Precursor Chemistry and Starting Material Considerations
Utilization of Brominated Phenyl Precursors
The synthesis of this compound inherently relies on the use of a brominated phenyl precursor. Commercially available and readily prepared 3,4-dibrominated benzene (B151609) derivatives are the logical starting points.
1,2-Dibromo-4-iodobenzene or 1,2-Dibromo-4-bromobenzene: These would be key electrophiles in cross-coupling reactions like the Suzuki-Miyaura or Negishi couplings.
3,4-Dibromobenzaldehyde: This is a versatile precursor for the Hantzsch dihydropyridine synthesis, leading to the pyridine precursor for subsequent hydrogenation.
3,4-Dibromophenylboronic acid: This would be the key nucleophilic partner in a Suzuki-Miyaura coupling with a 4-halopiperidine derivative.
1,2-Dibromobenzene: This could potentially be used to generate a 3,4-dibromophenyl Grignard reagent, although the presence of two bromine atoms could lead to selectivity issues during metal-halogen exchange.
The reactivity of these precursors in the chosen synthetic step must be carefully considered. For instance, in a Suzuki-Miyaura coupling involving a polyhalogenated arene, site-selective coupling can sometimes be achieved by exploiting the different reactivities of the C-X bonds (e.g., C-I > C-Br > C-Cl).
Table 2: Key Brominated Phenyl Precursors and Their Applications
| Precursor | Structure | Synthetic Application |
| 1,2-Dibromo-4-iodobenzene | 3,4-Dibromoiodobenzene | Electrophile in cross-coupling reactions (e.g., Suzuki, Negishi). The C-I bond is generally more reactive than the C-Br bonds. |
| 3,4-Dibromobenzaldehyde | 3,4-Dibromobenzaldehyde | Starting material for Hantzsch dihydropyridine synthesis. |
| 3,4-Dibromophenylboronic acid | 3,4-Dibromophenylboronic acid | Nucleophile in Suzuki-Miyaura coupling with a 4-halopiperidine. |
| 1,2-Dibromobenzene | 1,2-Dibromobenzene | Precursor for the generation of a 3,4-dibromophenyl Grignard reagent. |
Advanced Synthetic Strategies for this compound Analogues
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of substituents is of paramount importance. nih.gov
Chiral Synthesis and Stereochemical Control
The asymmetric synthesis of piperidine analogues can be achieved through several strategies, including the use of chiral catalysts and auxiliaries. For instance, the asymmetric hydrogenation of pyridinium (B92312) salts using iridium catalysts can produce chiral piperidines. nih.gov Another approach involves the diastereoselective reduction of N-acylpyridinium salts. The addition of a Grignard reagent to a 4-methoxypyridine (B45360) activated with a chiral acyl group can lead to the formation of a dihydropyridone with a specific stereochemistry at the 2-position. kcl.ac.uk This diastereoselectivity arises from the A1,3-strain in the N-acylpiperidine intermediate, which forces a substituent at the C2 position into an axial orientation to minimize steric hindrance. kcl.ac.uk
Furthermore, base-mediated epimerization offers a route to interconvert between diastereomers. For example, cis-piperidines can be converted to their more thermodynamically stable trans-diastereoisomers by treatment with a base like potassium tert-butoxide. nih.govrsc.org This approach is effective for piperidines that can form a stable enolate intermediate.
Optical Resolution Techniques
In cases where a racemic mixture of a chiral piperidine is synthesized, optical resolution can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for this purpose. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov The effectiveness of the separation can be influenced by the polarity of the substituents on the piperidine derivative. nih.gov
Chemical Reactivity and Derivatization of this compound
The this compound scaffold possesses two primary sites for further chemical modification: the bromine atoms on the phenyl ring and the nitrogen atom of the piperidine ring.
Substitution Reactions of Halogen Atoms on the Phenyl Ring
The bromine atoms on the phenyl ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov Generally, in SNAr reactions, the order of leaving group ability for halogens is F > Cl ≈ Br > I. nih.gov However, the specific reaction mechanism can alter this reactivity order. For instance, in the reaction of substituted N-methylpyridinium ions with piperidine, the rate-determining step can be the deprotonation of the intermediate, leading to a different reactivity pattern. nih.gov
Functionalization of the Piperidine Nitrogen (N-alkylation, N-acylation)
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of functional groups through N-alkylation and N-acylation reactions.
N-alkylation can be achieved by reacting the piperidine with an alkyl halide. The reaction can be carried out in a suitable solvent like anhydrous acetonitrile (B52724), often in the presence of a base such as potassium carbonate or sodium hydride to neutralize the acid formed during the reaction. researchgate.net The slow addition of the alkylating agent can help to favor mono-alkylation over the formation of quaternary ammonium salts. researchgate.net
N-acylation involves the reaction of the piperidine with an acylating agent such as an acyl chloride or an anhydride. These reactions are typically straightforward and lead to the formation of the corresponding N-acylpiperidine.
The ability to functionalize both the phenyl ring and the piperidine nitrogen allows for the creation of a diverse library of this compound analogues with a wide range of chemical and physical properties.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can be directed to either the piperidine ring or the dibromophenyl moiety, depending on the chosen reagents and reaction conditions. These transformations are crucial for the synthesis of novel derivatives with potentially altered biological activities or for the preparation of intermediates for further functionalization.
Oxidation Pathways
Oxidation of this compound can occur at the nitrogen atom of the piperidine ring or on the ring itself. A common oxidation reaction for secondary amines is N-oxidation. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method for the formation of N-oxides from tertiary and secondary amines rsc.orgresearchgate.net. In the case of this compound, treatment with m-CPBA would be expected to yield the corresponding this compound-1-oxide. This transformation introduces a highly polar N-O bond, which can significantly alter the physicochemical properties of the parent molecule.
Furthermore, oxidation of the piperidine ring itself can be achieved under more forcing conditions. For instance, oxidation with bromine in acetic acid has been reported to convert piperidine derivatives into the corresponding α,α'-dibromocycloamides patsnap.com. In the context of this compound, this could potentially lead to the formation of a dibrominated piperidin-2-one derivative.
Reduction Pathways
Reduction reactions involving this compound primarily target the removal of the bromine atoms from the phenyl ring through catalytic hydrogenation. This process, known as hydrodehalogenation, is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or sodium borohydride (B1222165) in the presence of a proton source google.comchemicalbook.com.
The selective reduction of the carbon-bromine bonds without affecting the piperidine ring is a key consideration. Research on the hydrogenation of the related compound, 4-(4'-bromophenyl)-1,2,3,6-tetrahydropyridine, to 4-(4'-bromophenyl)piperidine using a rhodium catalyst demonstrates that the aromatic bromine atom can remain intact while the tetrahydropyridine (B1245486) ring is reduced. This suggests that under specific catalytic conditions, selective reduction of the piperidine precursor can be achieved without debromination. However, by employing palladium catalysts known for their efficacy in hydrodehalogenation, the stepwise or complete removal of the bromine atoms from the phenyl ring of this compound can be accomplished to yield 4-(3-bromophenyl)piperidine, 4-(4-bromophenyl)piperidine, and ultimately 4-phenylpiperidine.
The following tables summarize representative research findings for oxidation and reduction reactions of analogous compounds, providing insight into the expected transformations for this compound.
Table 1: Representative Oxidation Reactions of Piperidine Analogs
| Starting Material | Reagent(s) | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Pyridine | m-CPBA | Pyridine-N-oxide | DCM, rt, 16 h | - | researchgate.net |
| Enantiopure piperidine derivative | Br₂, Acetic Acid | Enantiopure (R)-3,3-dibromo-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one | Not specified | 71 (overall) | patsnap.com |
| β-Piperidinoethylsulfides | m-CPBA | N-oxide and sulfone intermediates | Not specified | - | rsc.org |
This table presents data for analogous compounds to illustrate potential oxidation pathways for this compound.
Table 2: Representative Reduction Reactions of Aryl Bromides and Piperidine Precursors
| Starting Material | Reagent(s) | Product(s) | Reaction Conditions | Yield (%) | Reference |
| 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | Rh/C, H₂, Et₃N | 4-(4-Bromophenyl)piperidine | MeOH, 20°C, 100 psi H₂, 24 h | 98 | |
| 4-Phenylpyridine | 5 wt% Pd/C, H₂ | 4-Phenylpiperidine | EtOAc, specific conditions not detailed | up to 96 (selectivity) | |
| Halogenated pyridines and quinolines | NaBH₄, TMEDA, PdCl₂(dppf) | Hydrodehalogenated pyridines and quinolines | Room temperature | Quantitative | chemicalbook.com |
| Alkenes | NaBH₄, CH₃CO₂H, Pd/C | Alkanes | Toluene | - | google.com |
This table presents data for analogous compounds to illustrate potential reduction pathways for this compound.
Structure Activity Relationship Sar Studies and Molecular Design of 4 3,4 Dibromophenyl Piperidine Analogues
Design Principles for Piperidine-Based Ligands
The design of piperidine-based ligands is a cornerstone of modern drug discovery, with over 70 FDA-approved drugs featuring this heterocyclic core. arizona.edupharmaceutical-business-review.com The prevalence of the piperidine (B6355638) scaffold stems from its ability to favorably influence key pharmacokinetic properties such as lipophilicity and metabolic stability. pharmaceutical-business-review.com The three-dimensional nature of the piperidine ring allows for diverse structural modifications, enabling the fine-tuning of a compound's interaction with its biological target. acs.org
Key design principles for piperidine-based ligands include:
Scaffold Rigidity and Flexibility: Introducing conformational constraints, such as through the formation of spirocyclic, fused, or bridged systems, can enhance binding selectivity and reduce off-target effects by pre-organizing the ligand into a bioactive conformation. pharmaceutical-business-review.comacs.org
Stereochemistry: The chiral nature of many substituted piperidines is a critical determinant of their biological activity. researchgate.net Different stereoisomers can exhibit vastly different potencies and selectivities, underscoring the importance of stereocontrolled synthesis. researchgate.netmdpi.com
Substitution Patterns: The position, nature, and orientation of substituents on both the piperidine ring and its appended moieties are crucial for modulating pharmacological activity. ajchem-a.comnih.gov
Impact of the Dibromophenyl Moiety on Biological Activity
The 3,4-dibromophenyl group plays a significant role in defining the biological profile of 4-phenylpiperidine (B165713) analogues. Its influence can be attributed to a combination of halogen-specific effects and hydrophobic contributions.
Role of Halogenation Pattern and Position on Biological Profile
Halogenation is a widely employed strategy in medicinal chemistry to modulate a drug's properties. nih.gov The introduction of bromine atoms, in particular, can lead to several advantageous effects:
Increased Potency: Bromination can enhance the therapeutic activity of a compound. ump.edu.pl For instance, in a series of phenoxychalcones, a halogenated derivative showed significant cytotoxic activity against breast cancer cells. nih.gov
Metabolic Stability: Halogens can block sites of metabolism, thereby increasing the drug's duration of action. ump.edu.pl
Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction with biological targets that can favorably influence binding affinity. ump.edu.pl
The specific pattern and position of halogenation are critical. For example, studies on soluble epoxide hydrolase inhibitors have shown that while para-substitution with halogens is generally well-tolerated and can be crucial for potency, ortho-substitution can have varying effects depending on the specific halogen. nih.gov
Contributions of Hydrophobic Interactions to Target Binding
Key aspects of hydrophobic interactions in this context include:
Binding Affinity: The hydrophobic nature of the dibromophenyl group promotes its interaction with hydrophobic pockets within the binding site of a target protein, thereby enhancing binding affinity. nih.govnih.gov
Selectivity: The specific shape and hydrophobicity of the dibromophenyl group can contribute to the selective binding of the ligand to its intended target over other proteins.
Substituent Effects on the Piperidine Ring and N-Modifications
Modifications to the piperidine ring and the nitrogen atom are critical for optimizing the potency and selectivity of 4-phenylpiperidine analogues.
Positional Isomerism and Stereochemical Influence on Activity
The precise placement of substituents on the piperidine ring has a profound impact on biological activity. ajchem-a.comnih.gov Studies on positional analogues of methylphenidate have demonstrated that site-selective functionalization of the piperidine ring at the C2, C3, or C4 positions can be achieved through the careful selection of catalysts and protecting groups, leading to distinct pharmacological profiles. nih.govresearchgate.net
Stereochemistry is another critical factor. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target. cutm.ac.inmdpi.com For many piperidine derivatives, the biological activity resides primarily in one enantiomer. mdpi.com For instance, in a series of cocaine analogues, the cis and trans isomers exhibited different structure-activity relationships, with N-modification leading to a significant decrease in activity for the more potent cis isomer. acs.orgnih.gov
Role of N-Substituents on Potency and Selectivity
The substituent on the piperidine nitrogen plays a pivotal role in determining the potency and selectivity of the ligand. acs.orgresearchgate.net The nature of the N-substituent can influence a ligand's affinity for different transporters or receptors.
For example, in studies of piperidine-based cocaine analogues, N-demethylation led to improved activity at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters but only modest changes at the dopamine (B1211576) transporter (DAT). nih.gov Replacement of the N-methyl group with larger phenylalkyl groups resulted in improved SERT activity but a loss of DAT potency. acs.orgnih.gov In contrast, incorporating polar groups into the N-alkyl substituent generally led to decreased activity at all monoamine transporters. nih.gov
The table below illustrates the effect of N-substituents on the binding affinity (Ki in nM) of trans-(+)-piperidine analogues at the DAT, SERT, and NET.
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1a | -CH₃ | 810 | 3270 | 1000 |
| 3a | -CH(CH₃)₂ | >10000 | 1000 | >1000 |
| 3c | -(CH₂)₂Ph | 2800 | 1400 | >1000 |
| 3d | -(CH₂)₃Ph | 8100 | 1200 | >1000 |
| 2a | -H | 1200 | 400 | 300 |
Data sourced from a study on piperidine-based cocaine analogues. nih.gov
This data highlights the sensitivity of receptor binding to the size and nature of the N-substituent.
Importance of Substitutions at the Piperidine C-4 Position
Systematic modifications at the C-4 position are a key strategy in structure-activity relationship (SAR) studies to optimize ligand-receptor binding. For instance, in a series of 4-hydroxy-4-phenylpiperidines developed as nociceptin (B549756) receptor ligands, the presence and nature of substituents on the C-4 phenyl ring were critical for affinity and functional activity. nih.gov The introduction of a hydroxyl group at the C-4 position can introduce a key hydrogen bonding interaction with the receptor, significantly enhancing potency.
Furthermore, the nature of the group attached to the C-4 carbon dictates steric and electronic properties that affect selectivity and pharmacokinetics. In the development of inhibitors for the dopamine D3 receptor, replacing a simple ring system at the C-4 position with a more complex cyclohexanecarboxamide (B73365) analogue led to a marked decrease in affinity for the D2 receptor, thereby yielding a ligand with over 150-fold selectivity for D3. acs.org This highlights how C-4 modifications can fine-tune a compound's selectivity profile, which is crucial for minimizing off-target effects.
Studies on dual Na+ and Ca2+ channel blockers based on 4-arylpiperidine and 4-aryl-4-piperidinol scaffolds have also demonstrated the significance of the C-4 position. nih.gov The introduction of a hydroxyl group at C-4, creating a 4-aryl-4-piperidinol, was well-tolerated and resulted in compounds with potent channel blocking activity and significantly reduced affinity for dopamine D2 receptors, a common liability for this class of compounds. nih.gov The spatial arrangement of substituents at C-4 can also allow different chemical moieties to act as bioisosteres, where one group can be replaced by another with similar physical or chemical properties to improve the biological profile. For example, research has shown that diphenyl ether and biphenyl (B1667301) groups at the C-4 position can occupy a similar space, acting as bioisosteres for ion channel blockade. nih.gov
The following table illustrates various substitutions at the C-4 position of a generic 4-arylpiperidine core and their general impact on pharmacological activity, based on findings from related compound series.
| C-4 Substituent on Piperidine Ring | General Impact on Activity/Properties | Illustrative Example Class |
|---|---|---|
| Hydrogen | Baseline activity, serves as a starting point for substitution. | 4-Arylpiperidines |
| Hydroxyl (-OH) | Can introduce hydrogen bond interactions, potentially increasing potency and altering selectivity. May improve solubility. | 4-Aryl-4-piperidinols nih.gov |
| Carboxamide Moiety | Can provide additional hydrogen bond donors/acceptors, significantly influencing selectivity (e.g., for D3 vs. D2 receptors). acs.org | Piperidine-4-carboxamides acs.org |
| Substituted Phenyl Group | Allows for fine-tuning of steric and electronic properties to optimize receptor fit and affinity. nih.gov | 4-Aryl-4-hydroxypiperidines nih.gov |
Rational Compound Design and Lead Optimization Strategies
Following the identification of a hit or lead compound like 4-(3,4-Dibromophenyl)piperidine, rational design and lead optimization strategies are employed to refine the molecule into a viable drug candidate. This iterative process aims to enhance desired properties such as potency and selectivity while improving pharmacokinetic and safety profiles. frontiersin.org
Multiparameter Optimization in Lead Compound Refinement
Modern drug discovery rarely succeeds by optimizing a single property at a time. Instead, it relies on multiparameter optimization (MPO), a strategy that seeks to find a balance among multiple, often competing, properties simultaneously. acs.orgchemrxiv.org This is particularly crucial for developing drugs targeting the central nervous system (CNS), where properties governing blood-brain barrier penetration must be balanced with potency and metabolic stability. acs.org
The traditional approach of sequentially optimizing properties often leads to high attrition rates in later stages of development. acs.orgchemrxiv.org MPO addresses this by creating a holistic view of the compound's profile early in the design phase. A well-known application of this is the CNS MPO desirability tool, which combines six key physicochemical properties into a single score to help guide the design of molecules with a higher probability of success. acs.org The goal is not to maximize each parameter individually but to achieve an optimal balance. nih.gov
Key parameters frequently included in MPO for CNS drug candidates are:
Lipophilicity (ClogP, ClogD): Affects solubility, permeability, and off-target promiscuity. Excessively high lipophilicity is often linked to toxicity.
Molecular Weight (MW): Lower molecular weight is generally preferred for better absorption and diffusion.
Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding capacity, which is critical for membrane permeability.
Hydrogen Bond Donors (HBD): High numbers of HBDs can hinder passive diffusion across the blood-brain barrier.
pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.
The use of MPO algorithms has been shown to expand the accessible design space for CNS candidates and increase the percentage of compounds that are nominated for clinical development with well-aligned absorption, distribution, metabolism, and excretion (ADME) attributes. acs.orgnih.gov
| Parameter | Description | Importance in Lead Refinement |
|---|---|---|
| Calculated logP (ClogP) | A measure of a compound's lipophilicity or oil/water partition coefficient. | Influences solubility, permeability, metabolism, and potential for toxicity. acs.org |
| Calculated logD at pH 7.4 | The log of the distribution coefficient at physiological pH, accounting for ionization. | Provides a more accurate measure of lipophilicity for ionizable compounds in the body. acs.org |
| Molecular Weight (MW) | The mass of the molecule. | Affects diffusion, absorption, and overall "drug-likeness". acs.org |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with hydrogen bonding potential and permeability across membranes like the blood-brain barrier. acs.org |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to nitrogen or oxygen. | A key factor in membrane permeability; high numbers can be detrimental. acs.org |
| pKa | The acid dissociation constant, indicating the extent of ionization at a given pH. | Affects solubility, absorption, target binding, and potential for ion channel liability. acs.org |
Structural Simplification Approaches in Drug Discovery
The primary goals of structural simplification are to:
Improve Synthetic Accessibility: Simpler molecules are generally easier, faster, and cheaper to synthesize, which facilitates the rapid exploration of analogues. researchgate.net
Enhance ADME Properties: Reducing molecular weight and complexity can improve solubility, absorption, and metabolic stability. nih.gov
Reduce Toxicity and Side Effects: By removing unnecessary functional groups or excess lipophilicity, the potential for off-target interactions can be minimized. researchgate.net
This strategy is not merely about making the molecule smaller but involves a careful analysis of the pharmacophore—the essential features required for biological activity. Key tactics in structural simplification include removing superfluous ring systems, truncating unnecessary side chains, and eliminating stereogenic centers that are not critical for activity, which can simplify synthesis and prevent potential issues with chiral inversion in vivo. researchgate.net Numerous case studies have shown that simplifying a complex lead compound can lead to successful drug candidates with improved drug-like properties. nih.govresearchgate.net
| Simplification Strategy | Description | Potential Benefit |
|---|---|---|
| Truncating Unnecessary Groups | Removing parts of the molecule that do not contribute significantly to binding affinity or desired activity. nih.gov | Improved synthetic access, better pharmacokinetic profile. nih.gov |
| Reducing Ring Number | Simplifying complex polycyclic systems to a less complex core scaffold while retaining the key pharmacophore. researchgate.net | Decreased molecular weight, increased solubility. |
| Removing Chiral Centers | Eliminating stereocenters that are not essential for activity or selectivity. researchgate.net | Simpler synthesis, avoidance of issues with enantiomeric purity and stability. |
| Pharmacophore-based Simplification | Identifying the core pharmacophore and designing simpler scaffolds that maintain the crucial interactions with the target. nih.gov | Retains potency while improving overall drug-like properties. |
Pharmacological and Biological Evaluation of 4 3,4 Dibromophenyl Piperidine and Analogues
In Vitro Receptor Binding Studies and Target Identification
The initial step in characterizing the pharmacological profile of a compound involves determining its binding affinity for a range of biological targets. For phenylpiperidine derivatives, this has revealed interactions with several key receptor systems.
Ligand-Receptor Interaction Profiling
Studies on analogues of 4-(3,4-dibromophenyl)piperidine have demonstrated significant binding to various receptors. The nature and position of substituents on the phenyl ring and the piperidine (B6355638) nitrogen play a crucial role in determining the binding affinity and selectivity.
For instance, a series of 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives were evaluated for their affinity to sigma (σ) receptors. nih.govnih.gov Halogen-substituted derivatives, in particular, have shown high affinity for the σ1 receptor subtype. nih.gov The substitution pattern on the phenyl ring is a key determinant of this interaction.
Furthermore, research on 4-alkyl-4-(m-hydroxyphenyl)piperidines has shown that these compounds are generally selective for μ-opioid receptors. nih.gov The binding affinities of these analogues vary depending on the nature of the alkyl and N-substituents. nih.gov Molecular modeling studies have been employed to understand the binding modes of these piperidine derivatives at the μ-opioid receptor, highlighting the importance of specific residues such as Q124, W133, D147, and Y148 for interaction. tandfonline.com
Table 1: Receptor Binding Affinities of Selected Phenylpiperidine Analogues
| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki) | Reference |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | 0.96 ± 0.05 nM | nih.gov |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 Receptor | 91.8 ± 8.1 nM | nih.gov |
| 2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 Receptor | 3.2 nM | nih.gov |
| Haloperidol (Reference) | σ1 Receptor | 2.5 nM | nih.gov |
| 4,4-Difluoropiperidine (B1302736) Derivative (14a) | Dopamine (B1211576) D4 Receptor | 0.3 nM | chemrxiv.org |
This table presents data for analogues and not for this compound itself.
Identification of Specific Molecular Targets
The ligand-receptor profiling of phenylpiperidine analogues has led to the identification of several specific molecular targets, suggesting potential therapeutic applications.
Dopamine Receptors: (S)-Phenylpiperidines with an aromatic substituent in the 3-position have been identified as centrally acting dopamine autoreceptor antagonists. nih.gov Further modifications led to the discovery of pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a functional D2 antagonist. nih.gov A novel series of 4,4-difluoropiperidine ethers were also characterized as potent dopamine D4 receptor antagonists. chemrxiv.org
Opioid Receptors: The 4-phenylpiperidine scaffold is a core structure in many opioid analgesics, including fentanyl and its derivatives. wikipedia.orgpainphysicianjournal.com These compounds primarily act as agonists at the μ-opioid receptor. painphysicianjournal.comnih.gov The antinociceptive activity of some 1,4-substituted piperidine derivatives, particularly a compound with a bromine atom at the 4-position of the phenyl ring, has been linked to opioid receptors. researchgate.net
Sigma Receptors: As mentioned, various phenylpiperazine and piperidine derivatives have been identified as high-affinity ligands for sigma receptors, particularly the σ1 subtype. nih.govnih.govnih.gov These findings suggest that the sigma receptor is a key molecular target for this class of compounds.
P2Y14 Receptor: Bridged piperidine analogues of a high-affinity naphthalene-based P2Y14 receptor antagonist have been synthesized and shown to preserve affinity for the human P2Y14 receptor, a target for inflammatory conditions. nih.gov
Functional Assays and Mechanism of Action Elucidation
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These studies, along with enzyme inhibition and pathway modulation assays, help to elucidate the mechanism of action.
Agonist and Antagonist Activity Profiling
Functional studies on phenylpiperidine analogues have revealed a spectrum of activities from full agonism to antagonism at various receptors.
For instance, small molecule μ-opioid agonists based on the 4-phenylpiperidine scaffold have been designed and synthesized, showing excellent agonistic activity. nih.gov Conversely, modification of a partial dopamine D2 receptor agonist led to a series of novel functional D2 antagonists. nih.gov A study on (S)-phenylpiperidines characterized several compounds as centrally acting dopamine autoreceptor antagonists based on biochemical and behavioral data. nih.gov
In the context of sigma receptors, a potent piperidine/piperazine-based compound was identified as a σ1 receptor agonist through a functional assay. nih.gov
Inhibition of Specific Enzymes (e.g., farnesyltransferase)
While direct evidence for the inhibition of farnesyltransferase by this compound is not available, related phenylpiperidine derivatives have been shown to inhibit other enzymes.
A study on 4-(4-bromophenyl)-4-hydroxypiperidine derivatives investigated their effects on acetylcholinesterase and butyrylcholinesterase, with two of the synthesized compounds showing activity against these neurotransmitter-metabolizing enzymes. researchgate.net Additionally, derivatives of 4-phenylpiperidine have been studied as substrates for rat brain monoamine oxidase (MAO), with some derivatives being oxidized in a manner similar to the neurotoxin MPTP. nih.gov Fentanyl, a well-known phenylpiperidine, is primarily metabolized by the CYP3A4 enzyme, and its activity can be affected by other drugs that inhibit or induce this enzyme. painphysicianjournal.com
Furthermore, dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) have been developed from benzothiazole-phenyl analogues containing a piperidine moiety, with bromo-substituted compounds showing potent inhibition. nih.gov
Table 2: Enzyme Inhibition by Phenylpiperidine Analogues
| Compound/Analogue Class | Enzyme Target | Activity | Reference |
| 4-(4-Bromophenyl)-4-hydroxypiperidine derivatives | Acetylcholinesterase, Butyrylcholinesterase | Active | researchgate.net |
| 4-Phenylpiperidine derivatives | Monoamine Oxidase (MAO) | Substrates | nih.gov |
| Benzothiazole-phenyl-piperidine analogues | Fatty Acid Amide Hydrolase (FAAH), Soluble Epoxide Hydrolase (sEH) | Dual Inhibitors | nih.gov |
This table presents data for analogues and not for this compound itself.
Modulation of Biological Pathways (e.g., prostaglandin (B15479496) synthesis)
Information regarding the direct modulation of prostaglandin synthesis by this compound is not currently available. However, the broader class of phenylpiperidine derivatives has been shown to modulate various biological pathways.
Fentanyl and its analogues, acting through μ-opioid receptors, inhibit ascending pain pathways. painphysicianjournal.com Chronic administration of phenylpiperidine opioids has also been shown to have immunosuppressive effects, including the suppression of natural killer (NK) cell activity. painphysicianjournal.com Tramadol, a 4-phenyl-piperidine analogue of codeine, exhibits partial μ-agonist activity and also influences central GABA, catecholamine, and serotonergic pathways. painphysicianjournal.commdpi.com
In Vivo Pharmacological Activity Assessments in Preclinical Models
The therapeutic potential of 3,4-disubstituted piperidine derivatives, a class of compounds that includes this compound, has been investigated in preclinical models of neurological and inflammatory diseases. A significant area of research has been in the context of multiple sclerosis (MS), an autoimmune-mediated disorder of the central nervous system. nih.gov
In a study focused on identifying modulators of macrophage M2 polarization as a therapeutic strategy for MS, a 3,4-disubstituted piperidine derivative, designated as compound D11 , was evaluated. nih.gov This compound, derived from structure-activity relationship (SAR) studies of a lead compound, demonstrated significant therapeutic effects in an in vivo model of experimental autoimmune encephalomyelitis (EAE), a common model for MS. nih.gov The efficacy of D11 highlights the potential of this chemical scaffold in treating neuroinflammatory conditions. nih.gov
While direct in vivo studies on this compound for pain are not extensively detailed in the provided results, the broader class of 4-phenylpiperidine analogues has been a cornerstone in the development of opioid receptor modulators, which are central to pain management. nih.govnih.gov Furthermore, other piperidine-containing structures have been explored for their anti-inflammatory properties. For instance, a novel agonist of the peroxisome proliferator-activated receptor δ (PPARδ) featuring a 4-(1-pyrrolidinyl)piperidine (B154721) structure, compound 21 , was shown to significantly suppress the progression of atherosclerosis in LDLr-KO mice, an effect linked to a reduction in the serum levels of the inflammatory marker MCP-1. nih.gov
Table 1: Efficacy of Piperidine Analogue D11 in a Preclinical Model of Multiple Sclerosis
| Compound | Preclinical Model | Key Finding |
|---|---|---|
| D11 | Experimental Autoimmune Encephalomyelitis (EAE) | Showed significant in vivo therapeutic effects. nih.gov |
This table summarizes the reported efficacy of piperidine analogues in relevant disease models based on available research.
Research into the in vivo effects of 4-phenylpiperidine analogues has extensively characterized their roles as receptor antagonists, particularly at opioid receptors. A series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were evaluated and found to be pure opioid receptor antagonists. nih.govnih.gov Importantly, no significant opioid agonist activity was identified in these derivatives. nih.gov
The structure-activity relationship studies confirmed that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure constitutes a pure opioid antagonist pharmacophore. nih.gov This antagonistic activity was observed at mu (μ), kappa (κ), and delta (δ) opioid receptors. drugbank.com For example, the compound LY246736 (Alvimopan), a peripherally selective opioid antagonist, demonstrated high affinity for the μ-opioid receptor and potent antagonist activity. nih.gov Similarly, LY255582 emerged from these studies as a highly potent mu, kappa, and delta-opioid antagonist. drugbank.com
The antagonistic potency of these compounds was not limited to a single receptor subtype; several potent μ and κ antagonists were discovered, although none displayed high selectivity for one over the other. nih.gov The focus of these studies was often to achieve peripheral restriction, minimizing central nervous system effects while treating conditions like gastrointestinal motility disorders. nih.govnih.gov
Table 2: Opioid Receptor Antagonist Activity of Selected 4-Phenylpiperidine Analogues
| Compound | Receptor Target(s) | Characterization |
|---|---|---|
| LY246736 (Alvimopan) | μ, κ, δ Opioid Receptors | Potent μ receptor antagonist with high affinity (Ki = 0.77 nM for μ). nih.gov |
| LY255582 | μ, κ, δ Opioid Receptors | Highly potent mu, kappa, and delta-opioid antagonist. drugbank.com |
This table details the antagonistic profiles of specific piperidine analogues at opioid receptors as reported in preclinical studies.
Phenotypic Screening and Biological Pathway Investigations
Phenotypic screening has been a crucial tool in the discovery and characterization of 3,4-disubstituted piperidine derivatives. This approach allows for the identification of compounds based on a desired cellular or organismal outcome, without prior knowledge of the specific molecular target. nih.gov
A gene biomarker-based phenotypic screening approach was successfully used to identify the 3,4-disubstituted piperidine derivative S-28 as a lead compound capable of modulating macrophage M2 polarization. nih.gov Phenotypic screening of whole animals also played a key role in prioritizing molecules and establishing the relative peripheral action of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. nih.gov
Following the identification of active compounds through screening, mechanistic studies were conducted to elucidate the underlying biological pathways. For compound D11 , the potent modulator of macrophage M2 polarization, investigations revealed that its function was primarily mediated through the inhibition of T-cell proliferation and the activation of the phosphorylation of Stat3 and Akt. nih.gov This pathway investigation provided critical insight into how the compound exerts its therapeutic effects in the context of multiple sclerosis. nih.gov This progression from a phenotypic hit to a mechanistic understanding is vital for the rational development of new therapeutic agents. nih.govnih.gov
Table 3: Compound Names
| Compound Identifier | Full Chemical Name/Class |
|---|---|
| This compound | This compound |
| S-28 | 3,4-disubstituted piperidine derivative |
| D11 | 3,4-disubstituted piperidine derivative |
| 21 | 2-(2-(4-((1,1'-biphenyl)-4-yl)-1-(tert-butyl)-1H-imidazol-2-yl)phenoxy)-N,N-dimethylethan-1-amine (PPARδ agonist with a 4-(1-pyrrolidinyl)piperidine structure) |
| LY246736 | Alvimopan |
Metabolism and Pharmacokinetic Studies of 4 3,4 Dibromophenyl Piperidine and Analogues
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are foundational in early drug discovery to estimate a compound's half-life and intrinsic clearance. nih.gov These studies typically utilize subcellular fractions like liver microsomes or cellular systems like hepatocytes to model hepatic metabolism. nih.gov
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. nih.gov Incubation of a test compound with human liver microsomes (HLM) in the presence of necessary cofactors like NADPH provides a robust system to evaluate phase I metabolic stability.
For analogues of 4-(3,4-Dibromophenyl)piperidine, such as various 4-aminopiperidine-containing drugs, studies in HLM have indicated moderate to high clearance rates. nih.gov The rate of disappearance of the parent compound over time is measured to calculate key pharmacokinetic parameters like the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug. nih.gov For example, studies on 4-aminopiperidine (B84694) analogues show that CYP3A4 is a major contributor to their metabolism. nih.gov While specific data for this compound is not available, the metabolic profile of analogues suggests it would likely be a substrate for hepatic CYPs.
Table 1: Representative Metabolic Clearance Data for Piperidine (B6355638) Analogues in Liver Microsomes
| Compound Class | Primary Metabolizing Enzyme | Human Liver Microsomal Clearance | Reference |
| 4-Aminopiperidines | CYP3A4 | Moderate to High | nih.gov |
| Piperaquine (B10710) | CYP3A4 | Low (Turnover: 0.017 min⁻¹) | |
| Alfentanil | CYP3A4 | High |
This table presents data for analogue compounds to illustrate typical metabolic clearance profiles.
To gain a more comprehensive understanding of metabolic stability, studies are often conducted using intact hepatocytes. nih.gov Cryopreserved human hepatocytes offer the advantage of containing a full complement of both phase I and phase II drug-metabolizing enzymes, as well as transporters, providing a more physiologically relevant model than microsomes.
Incubation with hepatocytes can confirm the clearance rates observed in microsomal studies and reveal the involvement of non-CYP enzymes or conjugation pathways (e.g., glucuronidation, sulfation) in the compound's metabolism. The duration of incubation can be critical; studies have shown that longer incubation periods (e.g., 18-20 hours versus 4 hours) can be superior for detecting the metabolism of certain chemicals, particularly those that are slowly metabolized or form adducts that are repaired over time. For a compound like this compound, hepatocyte studies would be essential to determine if conjugation of the piperidine nitrogen or potential hydroxylated metabolites occurs.
Identifying the specific CYP isoforms responsible for a compound's metabolism is known as reaction phenotyping. This is crucial for predicting drug-drug interactions. The process often involves two steps: a qualitative screen with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which ones metabolize the compound, followed by quantitative studies using selective chemical inhibitors in HLM to determine the fraction of metabolism (fm) attributable to each enzyme.
Studies on a wide range of piperidine-containing drugs show that CYP3A4 is frequently the dominant enzyme responsible for their metabolism. nih.gov For example, the metabolism of the antimalarial drug piperaquine is primarily mediated by CYP3A4. Similarly, extensive research on 4-aminopiperidine-based drugs has identified CYP3A4 as the major isoform catalyzing their N-dealkylation. nih.gov
In addition to being a substrate, a compound may also be an inhibitor of CYP enzymes. Inhibition profiling is conducted by incubating the test compound with specific probe substrates for major CYP isoforms. Results from studies on various piperidine analogues have shown variable inhibition profiles. While some show weak inhibition of major isoforms like CYP3A4 and CYP2D6, they may exhibit more significant inhibition towards CYP2C9, CYP1A2, or CYP2C19. nih.gov
Table 2: Example of a CYP Inhibition Profile for a Piperidine Analogue
| CYP Isoform | Probe Substrate | Inhibition (IC₅₀) | Reference |
| CYP1A2 | Phenacetin | Moderate | nih.gov |
| CYP2C9 | Diclofenac | Moderate | nih.gov |
| CYP2C19 | S-Mephenytoin | Moderate | nih.gov |
| CYP2D6 | Dextromethorphan | Low | nih.gov |
| CYP3A4 | Midazolam | Low | nih.gov |
This table is a representative example based on findings for analogue compounds and does not represent data for this compound.
Metabolite Identification and Structural Characterization
Identifying the chemical structure of metabolites is essential, as they may be pharmacologically active or contribute to toxicity.
The gold standard for metabolite profiling involves incubating the parent drug with liver microsomes or hepatocytes and then analyzing the samples using liquid chromatography-mass spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) provides accurate mass measurements to determine the elemental composition of metabolites and fragmentation patterns to elucidate their structures.
The typical workflow includes separating the metabolites from the parent drug using LC, detecting the masses of potential metabolites, and then fragmenting these ions to identify the site of metabolic modification. For instance, an increase of 16 atomic mass units (amu) suggests an oxidation (e.g., hydroxylation), while a loss of a specific group would indicate a dealkylation reaction.
Based on the metabolism of structurally related piperidine compounds, several metabolic pathways can be predicted for this compound.
Piperidine Ring Oxidation : The piperidine ring itself is susceptible to metabolic attack. Oxidation can occur at the carbon atoms alpha to the nitrogen, leading to the formation of a lactam. nih.gov Another proposed pathway involves oxidation at the beta-position of the piperidine ring, proceeding through an iminium ion intermediate.
Aromatic Hydroxylation : The dibromophenyl ring is a likely site for oxidation. CYP enzymes, particularly CYP2D6, are known to catalyze the hydroxylation of aromatic rings in similar structures. nih.gov This would result in the formation of one or more phenolic metabolites.
N-Dealkylation : If the piperidine nitrogen is substituted (which it is not in the parent structure of this compound, but would be in many analogues), N-dealkylation is a very common metabolic route, often catalyzed by CYP3A4. nih.gov
Piperidine Ring Cleavage : More extensive metabolism can lead to the opening of the piperidine ring. This has been observed for compounds like piperine, where the ring is cleaved to form a propionic acid derivative.
These potential pathways highlight the likely points of metabolic transformation for this compound, which would require confirmation through specific LC-MS/MS-based metabolite identification studies.
In Vivo Pharmacokinetic Characterization
The in vivo behavior of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding its therapeutic potential. For phenylpiperidine derivatives, these characteristics can be significantly influenced by the nature and position of substituents on both the phenyl and piperidine rings.
Absorption, Distribution, and Elimination Studies
The absorption of phenylpiperidine analogues can be rapid, with many compounds reaching maximal plasma concentrations (Cmax) within an hour of administration. nih.gov The lipophilicity conferred by the phenyl group generally facilitates passage across biological membranes.
Distribution is also heavily influenced by the physicochemical properties of the specific analogue. For instance, a comparative study on para-substituted d-threo-methylphenidate analogues in rats revealed that para-substitution had a profound effect on the distribution pattern. The bromo derivative, for example, was found in the highest concentration in the central nervous system at several time points post-administration. nih.gov This suggests that halogenation can significantly impact tissue penetration and accumulation. The volume of distribution (Vd) for these compounds can vary, indicating differing degrees of tissue uptake.
Elimination of phenylpiperidine derivatives primarily occurs through hepatic metabolism followed by renal excretion of the metabolites. The clearance (CL) rate is a key parameter in determining the dosing regimen. The study on methylphenidate analogues demonstrated that the para-bromo substitution resulted in substantially lower clearance compared to the parent compound and a para-methoxy substituted analogue, indicating a slower rate of removal from the body. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of a para-Brominated Phenylpiperidine Analogue in Rats
The following table presents pharmacokinetic data for the d-threo enantiomer of para-bromomethylphenidate (p-Br MPH), a structural analogue, after intraperitoneal administration. nih.gov
| Parameter | Value |
| Cmax (Maximum Concentration) | Attained within 10 min |
| Tmax (Time to Cmax) | < 10 min |
| Mean Residence Time | Significantly longer than d-MPH |
| Elimination Half-Life | Significantly longer than d-MPH |
| Clearance (CL) | Substantially lower than d-MPH |
Metabolic Half-Life Determination
The metabolic half-life (t½) of a compound is a critical determinant of its duration of action. For phenylpiperidine analogues, this parameter can be highly variable depending on the specific structural features that influence their susceptibility to metabolic enzymes.
In a study of a brominated heliamine derivative in rats, the terminal half-life (T½) after oral administration was found to be approximately 1.62 hours, indicating rapid clearance. nih.gov In contrast, the d-threo enantiomer of para-bromomethylphenidate exhibited a significantly longer elimination half-life compared to its non-brominated counterpart, suggesting that the bromine substitution imparts a degree of metabolic stability. nih.gov This is consistent with the general understanding that halogenation can shield a molecule from metabolic attack, thereby prolonging its presence in the body.
Interactive Data Table: Metabolic Half-Life of Brominated Analogues
| Compound | Species | Route of Administration | Elimination Half-Life (t½) |
| 1-(3'-bromophenyl)-heliamine | Rat | Oral | 1.62 ± 0.18 h nih.gov |
| d-threo-para-bromomethylphenidate | Rat | Intraperitoneal | Significantly longer than parent compound nih.gov |
Influence of Structural Modifications on Pharmacokinetic Properties
Structural modifications to the 4-phenylpiperidine (B165713) scaffold can profoundly impact its pharmacokinetic profile. The nature and position of substituents on the phenyl ring, as well as alterations to the piperidine moiety itself, can modulate absorption, distribution, metabolism, and excretion.
Halogenation of the Phenyl Ring: The introduction of halogen atoms, such as bromine in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability. Halogens can block sites of oxidative metabolism, leading to a longer half-life and reduced clearance. The comparative study of methylphenidate analogues provides direct evidence for this, where the para-bromo derivative showed a longer mean residence time and elimination half-life, and lower clearance compared to the parent compound. nih.gov The position of the halogen is also critical; for example, fluorination at certain positions of an indole (B1671886) ring has been shown to improve metabolic stability.
Other Phenyl Ring Substituents: Beyond halogens, other substituents on the phenyl ring can also alter pharmacokinetic properties. For example, the replacement of a phenyl ring with a more electron-deficient pyridyl group has been shown to increase metabolic stability, likely by reducing lipophilicity and increasing resistance to oxidative metabolism. nih.gov
Modifications to the Piperidine Ring: Alterations to the piperidine ring can also have a significant effect. For instance, N-dealkylation is a common metabolic pathway for many piperidine-containing drugs. nih.gov The nature of the N-substituent can influence the rate of this reaction and, consequently, the metabolic half-life. Studies on 4-aminopiperidine drugs have shown that the electronic properties of the substituents linked to the piperidine nitrogen can be important determining factors in their metabolism. nih.gov
Computational Chemistry and in Silico Approaches in Research on 4 3,4 Dibromophenyl Piperidine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. mdpi.com This technique is crucial for understanding the structural basis of a drug's mechanism of action. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.
In the context of 4-(3,4-Dibromophenyl)piperidine, molecular docking could be employed to screen for potential protein targets or to understand its interaction with a known receptor. The analysis of the resulting docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for binding affinity and selectivity. nih.gov For instance, the piperidine (B6355638) ring's nitrogen atom could act as a hydrogen bond acceptor or donor, while the dibromophenyl group could engage in hydrophobic or halogen-bonding interactions within the receptor's binding pocket. mdpi.comnih.gov Analysis of protein-ligand complexes shows that residues like Tryptophan, Tyrosine, and Phenylalanine are abundant in binding pockets, often contributing to hydrophobic interactions. nih.gov
Table 1: Illustrative Molecular Docking Results for a Piperidine Analog This table presents hypothetical data to illustrate typical results from a molecular docking study.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity | -9.5 kcal/mol | ||
| Hydrogen Bonds | 2 | ASN145, GLU198 | N-H···O, C=O···H-N |
| Hydrophobic Interactions | 5 | TRP86, LEU92, PHE150 | π-Alkyl, Alkyl |
| Halogen Bonds | 1 | TYR97 | C-Br···π |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
A QSAR study on this compound would involve compiling a dataset of its analogs with varying structural modifications and their corresponding measured biological activities. Molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic)—are then calculated for each analog. nih.gov Statistical methods are used to build a regression model that links these descriptors to the activity. These models can range from simple linear equations to complex machine learning algorithms. nih.govresearchgate.net The resulting model can highlight which molecular properties are most influential for the desired activity, guiding further lead optimization. frontiersin.org
Table 2: Example of a 2D-QSAR Model Equation and Validation Metrics This table displays a hypothetical QSAR model to demonstrate the format of such a relationship.
| Model Component | Description |
| QSAR Equation | pIC₅₀ = 0.75 * XLogP - 0.21 * TPSA + 1.5 * (GATS_e) + 3.45 |
| R² (Correlation Coefficient) | 0.91 (Indicates a strong fit of the model to the training data) |
| Q² (Cross-Validation R²) | 0.85 (Indicates good predictive power on internal test sets) |
| F-value | 215 (Indicates the statistical significance of the model) |
| Standard Error of Estimate | 0.07 (Measures the accuracy of the predictions) |
Pharmacophore Modeling and Feature Identification
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a target receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. frontiersin.org
For a compound like this compound, a pharmacophore model could be generated based on its structure and the structures of other active analogs. nih.gov This model would highlight the critical spatial relationships between, for example, the piperidine nitrogen, the aromatic ring, and the bromine atoms. Once developed, the pharmacophore model can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that match the pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. nih.govfrontiersin.org
Table 3: Hypothetical Pharmacophore Features for a Piperidine-Based Inhibitor This table lists potential pharmacophoric features and their idealized coordinates, illustrating the output of a pharmacophore modeling study.
| Feature ID | Feature Type | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.15 | -1.50 | 0.75 | 1.5 |
| HYD1 | Hydrophobic | -3.80 | 2.25 | -1.10 | 1.8 |
| ARO1 | Aromatic Ring | -4.10 | 1.90 | -0.50 | 1.5 |
| HBD1 | Hydrogen Bond Donor | 5.60 | 0.80 | 2.30 | 1.5 |
Density Functional Theory (DFT) Calculations for Structural Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com In computational chemistry, DFT is widely used to predict a molecule's geometry, electronic properties, and vibrational frequencies with high accuracy. nih.gov
For this compound, DFT calculations can provide a detailed understanding of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.gov This method can also be used to determine electronic properties like the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. nih.govresearchgate.net These theoretical calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov
Table 4: Comparison of Selected Geometric Parameters for a Piperidine Derivative from DFT Calculation and X-ray Crystallography This table shows representative data for a related compound to illustrate the comparison between theoretical and experimental values.
| Parameter | Bond/Angle | DFT Calculated Value | Experimental (X-ray) Value |
| Bond Length | C-N (piperidine) | 1.47 Å | 1.46 Å |
| Bond Length | C-C (phenyl) | 1.39 Å | 1.38 Å |
| Bond Angle | C-N-C (piperidine) | 111.5° | 110.9° |
| Dihedral Angle | Phenyl/Piperidine | 66.2° | 65.5° |
In Silico Tools for Metabolic Prediction and Stability
In silico metabolic prediction involves the use of computational algorithms and models to forecast the metabolic fate of a compound within a biological system. nih.gov These tools are vital in early-stage drug discovery for identifying potential metabolic liabilities, such as the formation of toxic metabolites or rapid metabolic clearance, which could lead to poor bioavailability. nih.gov
When applied to this compound, these computational tools can predict which cytochrome P450 (CYP450) enzymes are most likely to be responsible for its phase I metabolism. nih.gov The software can identify the specific sites on the molecule that are most susceptible to metabolic modification, a concept known as the "site of metabolism" (SOM). For example, predictions might indicate potential hydroxylation on the piperidine or phenyl rings or N-dealkylation. This information is crucial for designing more metabolically stable analogs by modifying these predicted metabolic soft spots. mdpi.com
Table 5: Illustrative In Silico Metabolic Prediction for this compound This table presents hypothetical predictions of metabolic pathways and sites of metabolism.
| Predicted Metabolizing Enzyme | Predicted Site of Metabolism (SOM) | Predicted Metabolic Reaction |
| CYP3A4 | Piperidine Ring (C-4) | Hydroxylation |
| CYP2D6 | Piperidine Nitrogen | N-dealkylation |
| CYP2C9 | Phenyl Ring (aromatic C-H) | Aromatic Hydroxylation |
| UGT1A1 | Hydroxylated Metabolite | Glucuronidation (Phase II) |
Applications in Medicinal Chemistry and Chemical Biology for 4 3,4 Dibromophenyl Piperidine
Utility as a Building Block in Complex Molecule and Pharmaceutical Synthesis
The 4-arylpiperidine motif is a privileged structure in medicinal chemistry, and 4-(3,4-Dibromophenyl)piperidine serves as a key building block for the synthesis of more complex molecules and pharmaceutical candidates. biointerfaceresearch.comwikipedia.org The dibromo substitution on the phenyl ring offers several strategic advantages in synthetic chemistry. The bromine atoms can act as handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents, enabling the creation of large libraries of compounds for screening and lead optimization. academicjournals.org
The synthesis of piperidine (B6355638) derivatives often involves multi-step sequences, including hydrogenation of corresponding pyridine (B92270) precursors or various cyclization strategies. biointerfaceresearch.comnih.gov For instance, the synthesis of related bromophenylpiperidine derivatives has been described as an intermediate step in the preparation of high-purity pharmaceuticals, highlighting the importance of this class of compounds as synthetic precursors. nih.gov The piperidine nitrogen can also be readily functionalized, providing another point for molecular elaboration. This modular approach, combining modifications at both the piperidine nitrogen and the aryl ring, makes this compound a highly versatile scaffold for constructing architecturally complex and functionally diverse molecules. researchgate.net
Application as a Research Tool for Biological Pathway Elucidation
Substituted piperidines are instrumental as research tools for dissecting complex biological pathways. By designing and synthesizing derivatives of this compound that target specific proteins, researchers can probe the function of these proteins in cellular signaling cascades. For example, the development of selective antagonists for receptors like the dopamine (B1211576) D4 receptor, using scaffolds including substituted piperidines, provides valuable tools for investigating the receptor's role in signaling pathways, such as those implicated in L-DOPA-induced dyskinesias. nih.gov
The conformationally restricted analogues of biologically active piperidines can help in understanding the specific three-dimensional requirements for ligand-receptor interactions. nih.gov While direct studies on this compound for pathway elucidation are not extensively documented, the principles derived from studies of structurally similar compounds, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, demonstrate the potential of this class of compounds to unravel the molecular determinants of receptor binding and functional activity. nih.gov
Lead Compound Identification and Development in Drug Discovery
The process of drug discovery often begins with the identification of a "hit" compound from a high-throughput screen, which is then optimized into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The 4-arylpiperidine scaffold is frequently found in lead compounds due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.
The structural features of this compound make it an attractive starting point for lead discovery. The dibromophenyl group can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding to a target protein. For example, in the development of inhibitors for enzymes like γ-secretase, which is implicated in Alzheimer's disease, 4,4-disubstituted piperidines have been a focus of lead optimization efforts. mdpi.com Although specific examples for this compound are not prevalent, the general strategies employed in the optimization of related piperidine-containing compounds are directly applicable. wikipedia.org The ability to fine-tune the properties of the molecule through modifications at the aryl ring and the piperidine nitrogen allows medicinal chemists to develop lead compounds with desirable drug-like properties.
Potential as Agents in Specific Therapeutic Areas
The versatility of the this compound scaffold lends itself to exploration in various therapeutic areas, leveraging the established biological activities of the broader piperidine class of compounds.
Neuropharmacological Research (e.g., CNS modulators, opioid receptor activity)
The 4-arylpiperidine structure is a well-established pharmacophore for central nervous system (CNS) targets, including opioid receptors. nih.govnih.gov Numerous studies have explored derivatives of 4-phenylpiperidine (B165713) for their potent and selective effects on mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been extensively studied as opioid receptor antagonists. nih.govnih.gov The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for different opioid receptor subtypes.
Brorphine, a potent synthetic opioid, contains a 4-bromophenethyl group attached to a piperidine ring, highlighting the significance of halogenated phenylpiperidine motifs in opioid receptor binding. usdoj.gov While direct studies on the opioid receptor activity of this compound are limited, the known influence of aryl substitutions on the pharmacological profile of piperidine-based opioids suggests that this compound could serve as a valuable scaffold for the design of novel CNS modulators. The dibromo substitution could potentially influence receptor binding affinity, selectivity, and pharmacokinetic properties such as brain penetration.
The development of (S)-3-(4-bromophenyl)piperidine as an intermediate for the PARP inhibitor Niraparib, which has applications in cancer therapy, also underscores the relevance of brominated phenylpiperidines in targeting CNS-related pathways, as PARP inhibitors are being investigated for neuroprotective effects. patsnap.com
Anti-inflammatory Research
Certain piperidine derivatives have demonstrated significant anti-inflammatory properties. nih.gov The mechanism of action for many of these compounds involves the modulation of inflammatory pathways. For example, some piperidine-containing compounds have been identified as modulators of macrophage polarization, shifting the balance from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, which is a promising strategy for treating autoimmune diseases like multiple sclerosis. nih.gov
While there is no direct evidence for the anti-inflammatory activity of this compound itself, related structures with di-halogenated phenyl rings have shown promise. For instance, novel 5-(3,4-dichlorophenyl)-substituted oxadiazole-thiones bearing piperazine (B1678402) moieties (structurally related to piperidine) have exhibited significant anti-inflammatory activity in preclinical models. nih.gov This suggests that the 3,4-dihalophenyl motif, when incorporated into a heterocyclic scaffold like piperidine, could be a valuable feature for the design of new anti-inflammatory agents. Further investigation into the anti-inflammatory potential of this compound and its derivatives is therefore warranted.
Antimicrobial Research
The piperidine scaffold is present in a number of compounds with demonstrated antimicrobial activity. biointerfaceresearch.com Studies have shown that various piperidine derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net The structural modifications on the piperidine ring and its substituents can significantly influence the antimicrobial potency and spectrum of activity.
Anticancer Research (e.g., cytostatic properties, farnesyltransferase inhibitors)
No published studies were identified that investigate the anticancer properties of this compound. Research into farnesyltransferase inhibitors has explored various chemical structures, including some containing piperidine moieties, but none specifically name or test the 4-(3,4-dibromophenyl) derivative.
Anticonvulsant and Antidepressant Research
Similarly, there is no available research on the evaluation of this compound for anticonvulsant or antidepressant activities. While other piperidine-containing compounds have been assessed for their effects on the central nervous system, the specific contribution of the 3,4-dibromophenyl substituent in this context has not been reported.
Analytical Methods for Characterization and Quantification
Spectroscopic Techniques (e.g., Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR) (¹H, ¹³C), Mass Spectrometry (MS))
Spectroscopic methods are indispensable for the detailed characterization of molecular structures.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like 4-(3,4-Dibromophenyl)piperidine, the FTIR spectrum would be expected to show characteristic peaks for the N-H bond of the secondary amine in the piperidine (B6355638) ring, C-H bonds of the aromatic and aliphatic portions, and C-Br bonds of the dibrominated phenyl group. While a specific spectrum for this compound is not available, analysis of related piperidine compounds reveals typical absorption bands. For instance, the N-H stretching vibration in piperidines is typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of phenylpiperidine derivatives.
¹H NMR: In the ¹H NMR spectrum of a related compound, 4-(4-Bromophenyl)piperidine, the protons on the piperidine ring typically appear as multiplets in the upfield region, while the aromatic protons are observed as doublets in the downfield region.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-(4-Bromophenyl)piperidine, the carbon atoms of the piperidine ring resonate at higher field strengths compared to the aromatic carbons. The carbon atom attached to the bromine would show a characteristic chemical shift.
¹H and ¹³C NMR Data for 4-(4-Bromophenyl)piperidine
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.31 (d, J = 8.0 Hz, 2H) | 128.5, 131.2 |
| Aromatic CH | 7.13 (d, J = 8.0 Hz, 2H) | 126.4, 128.2 |
| Piperidine CH | 2.55-2.56 (m, 1H) | 41.4 |
| Piperidine CH₂ | 3.06-3.09 (m, 2H) | 45.6 |
| Piperidine CH₂ | 2.64-2.70 (m, 2H) | 45.6 |
| Piperidine CH₂ | 1.61-1.70 (m, 2H) | 32.7 |
| Piperidine CH₂ | 1.55-1.59 (m, 2H) | 32.7 |
| Aromatic C-Br | - | 119.4 |
| Aromatic C | - | 145.3 |
Data obtained from a synthesis report of 4-(4-Bromophenyl)piperidine. beilstein-journals.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 4-(4-Bromophenyl)piperidine, the molecular ion peak [M+H]⁺ would be observed at m/z 241. beilstein-journals.org For this compound, the expected molecular weight is approximately 319.04 g/mol . chemicalbook.com The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic methods are essential for the separation, identification, and quantification of compounds in a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of pharmaceutical compounds. For brominated phenylpiperidines, a reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A study on a related compound, 4-(4-bromophenyl)-4-hydroxypiperidine, utilized HPLC with fluorescence detection for its quantification in plasma samples. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly sensitive and specific analytical tool. This technique is particularly useful for the analysis of complex biological samples. In the context of this compound, LC-MS could be used for pharmacokinetic studies, enabling the determination of the compound and its metabolites in various biological matrices. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C₁₁H₁₃Br₂N), the theoretical elemental composition would be:
Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 41.41 |
| Hydrogen (H) | 4.11 |
| Bromine (Br) | 50.09 |
| Nitrogen (N) | 4.39 |
Calculated based on a molecular weight of 319.04 g/mol . chemicalbook.com
Experimental values obtained from an elemental analyzer should be in close agreement with these theoretical values to confirm the purity and identity of the compound.
X-ray Crystallography for Molecular Structure Investigations
X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. While no specific X-ray crystal structure for this compound has been reported, studies on other piperidine derivatives have utilized this technique to elucidate their solid-state conformations. For example, the X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide revealed the presence of two conformers in the crystal lattice. hmdb.ca Such studies are vital for understanding structure-activity relationships in medicinal chemistry.
Future Research Directions for 4 3,4 Dibromophenyl Piperidine
Exploration of Novel and Efficient Synthetic Routes
The synthesis of 4-arylpiperidines, including 4-(3,4-dibromophenyl)piperidine, has traditionally relied on methods like palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. nih.govresearchgate.net While effective, these methods can sometimes require expensive catalysts and specific reaction conditions. lookchem.com Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Promising areas of exploration include:
Palladium/Copper(I)-Cocatalyzed Negishi Coupling: A general procedure for coupling 4-(N-BOC-piperidyl)zinc iodide with aryl halides has been established, which could be optimized for the synthesis of this compound. nih.gov
One-Pot Syntheses: The development of one-pot, multicomponent reactions could significantly streamline the synthesis of highly substituted piperidine (B6355638) analogs. ajchem-a.comresearchgate.net This approach offers advantages in terms of reduced waste, time, and resources.
Novel Catalytic Systems: Investigating alternative catalysts, such as those based on nickel or iron, could lead to more economical and sustainable synthetic processes. researchgate.net Additionally, exploring radical-mediated amine cyclization could offer new pathways to the piperidine ring. mdpi.com
Green Chemistry Approaches: The use of greener solvents, such as water or ethanol, and catalyst systems that can be easily recycled are important considerations for future synthetic strategies. ajchem-a.comresearchgate.net A recently developed method for synthesizing 1-(4-bromophenyl)piperidine (B1277246) from bromobenzene (B47551) and piperidine using potassium tert-butoxide or sodium tert-amylate in sulfolane (B150427) offers a new path that avoids expensive palladium catalysts. google.com
Advanced SAR Studies for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. Future research should build upon existing knowledge to design and synthesize analogs with improved potency and selectivity for specific biological targets. The 4-arylpiperidine structure is recognized as a privileged scaffold, appearing in drugs across multiple therapeutic areas. researchgate.net
Key areas for advanced SAR studies include:
Systematic Modification of the Phenyl Ring: While the 3,4-dibromo substitution is a defining feature, exploring other halogen substitutions or the introduction of different electron-withdrawing or electron-donating groups could significantly impact biological activity.
Piperidine Ring Substitution: The introduction of substituents on the piperidine ring, particularly at the 1 and 3 positions, can influence receptor affinity and functional activity. nih.govresearchgate.net For example, in a series of opioid antagonists, only small linear alkyl groups were tolerated at the 2α-position of the piperidine ring. researchgate.net
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound effect on pharmacological activity. nih.gov Future studies should involve the synthesis and evaluation of individual stereoisomers to identify the optimal configuration for a given target. For instance, in a series of 4-alkyl-4-arylpiperidine opioid ligands, potent agonists were found to prefer an axial 4-aryl chair conformation, while antagonist properties were associated with an equatorial 4-aryl chair conformation. nih.gov
| Modification Site | Potential Modification | Desired Outcome | Relevant Targets |
| Phenyl Ring | Vary halogen (F, Cl), add methyl, methoxy (B1213986) groups | Enhanced potency, selectivity | Serotonin (B10506) receptors, Dopamine (B1211576) receptors, Opioid receptors nih.govnih.govscispace.com |
| Piperidine N-atom | Alkyl chains, benzyl (B1604629) groups, substituted aryl groups | Modulate affinity and functional activity (agonist vs. antagonist) | Opioid receptors, CCR5, Antipsychotic targets nih.govwikipedia.orgnih.gov |
| Piperidine C3/C4-positions | Alkyl groups, introduction of stereocenters | Improve selectivity, influence conformation | Opioid receptors, Akt inhibitors nih.govnih.gov |
Broader Pharmacological Spectrum and Novel Target Identification
While the 4-arylpiperidine scaffold is known to interact with established targets like opioid, dopamine, and serotonin receptors, its full pharmacological potential may not yet be realized. nih.govnih.govtandfonline.comgoogle.com Future research should aim to screen this compound and its derivatives against a wider range of biological targets to uncover novel therapeutic applications.
Potential strategies include:
High-Throughput Screening: Screening against large panels of receptors, enzymes, and ion channels could identify unexpected biological activities.
Chemoproteomics: This approach can be used to identify the direct protein targets of a compound within a complex biological system.
Exploring New Therapeutic Areas: Based on initial screening hits, research can be directed towards new disease areas such as anti-inflammatory, antiviral, or anticancer agents. nih.govumn.edunih.gov For example, piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. nih.govnih.gov Other studies have shown that piperidine derivatives can be potent inhibitors of Mycobacterium tuberculosis. researchgate.netumn.edu
Development of Derivatized Analogs for Specific Research Applications
Beyond direct therapeutic applications, derivatized analogs of this compound can be invaluable tools for basic research.
Future development in this area could include:
Radiolabeled Ligands: The synthesis of tritiated or carbon-14 (B1195169) labeled analogs would enable detailed in vitro and in vivo studies of receptor binding and pharmacokinetics.
Fluorescent Probes: Attaching a fluorescent tag to the molecule could allow for visualization of its distribution in cells and tissues, providing insights into its mechanism of action.
Photoaffinity Labels: These analogs can be used to irreversibly bind to their target protein upon photoactivation, facilitating target identification and characterization.
Biotinylated Probes: These can be used for affinity purification of the target protein from a complex mixture.
By pursuing these future research directions, the scientific community can continue to unlock the full potential of the this compound scaffold, leading to the development of novel therapeutics and a deeper understanding of fundamental biological processes.
Q & A
Q. What are the standard laboratory synthesis methods for 4-(3,4-Dibromophenyl)piperidine, and how is purity validated?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting brominated aryl halides with piperidine under basic conditions (e.g., using triethylamine as a catalyst) . Purification involves column chromatography or recrystallization, with purity assessed via HPLC (>95% purity thresholds, as in ) . Nuclear Magnetic Resonance (NMR) and mass spectrometry are used for structural validation .
Q. How do researchers characterize the structural and electronic properties of this compound?
X-ray crystallography (e.g., as in ) and computational methods (DFT calculations) are employed to determine bond angles, dihedral configurations, and electron distribution. NMR spectroscopy (¹H/¹³C) identifies substituent positions, while IR spectroscopy confirms functional groups like the piperidine ring and bromine substituents .
Q. What analytical techniques are critical for detecting impurities in synthesized this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts. Residual solvents or unreacted precursors are monitored using protocols similar to those in , where buffer solutions and mobile-phase optimization are critical .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
Factorial design tests variables like temperature, solvent polarity, catalyst concentration, and reaction time. For example, a 2³ factorial experiment could evaluate how these factors influence yield and purity. Statistical tools (ANOVA) identify significant variables, enabling efficient optimization . This approach is particularly useful in multi-step syntheses with competing side reactions.
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR, IR, or X-ray results require cross-validation. For instance, if NMR suggests a planar conformation but X-ray shows a chair conformation for the piperidine ring, computational modeling (e.g., molecular dynamics simulations) reconciles these differences. Contradictions may arise from dynamic effects in solution vs. solid-state structures .
Q. What strategies are effective in studying the biological activity of this compound derivatives?
Receptor binding assays (e.g., dopamine or serotonin receptors) are conducted using radioligand displacement methods, as seen in . Structure-Activity Relationship (SAR) studies compare bromine positioning (3,4- vs. 2,4-substitution) to assess impacts on binding affinity. Toxicity screening via cytotoxicity assays (e.g., MTT) ensures pharmacological relevance .
Q. How do researchers address low yields in large-scale syntheses of this compound?
Scale-up challenges include heat dissipation and mixing efficiency. Process Analytical Technology (PAT) tools monitor reaction progression in real-time. Membrane separation technologies () or continuous-flow reactors improve yield by minimizing side reactions. Kinetic studies identify rate-limiting steps for targeted optimization .
Q. What methodologies are used to compare this compound with structurally analogous compounds?
Comparative studies employ parallel synthesis and docking simulations. For example, replacing bromine with chlorine (as in ) alters electronic properties, which are quantified via Hammett constants. Biological assays then correlate structural changes with activity shifts .
Methodological Considerations
- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, ensuring alignment with academic standards .
- Experimental Design : Quasi-experimental designs () with control groups validate reproducibility, while factorial designs () streamline variable testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
